molecular formula C24H30N2O5S B14714987 S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine CAS No. 18830-14-3

S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine

Cat. No.: B14714987
CAS No.: 18830-14-3
M. Wt: 458.6 g/mol
InChI Key: GFHCAHUZQJBAMZ-UHFFFAOYSA-N
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Description

S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine: is a synthetic compound that belongs to the class of organic compounds known as peptides. It is composed of cysteine and leucine amino acids, with protective groups such as benzyl and benzyloxycarbonyl attached to the cysteine residue. This compound is often used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine typically involves the protection of the amino and thiol groups of cysteine and the carboxyl group of leucine. The benzyloxycarbonyl (Cbz) group is commonly used for protecting the amino group, while the benzyl group is used for the thiol group. The synthesis can be carried out using benzyl chloroformate and benzyl alcohol in the presence of a base such as sodium hydroxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient production. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Deprotection: Removal of protective groups to yield the free peptide.

Scientific Research Applications

Chemistry: S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine is used in the synthesis of complex peptides and proteins. It serves as a building block in solid-phase peptide synthesis and is crucial for studying protein structure and function.

Biology: In biological research, this compound is used to study the role of cysteine residues in protein folding and stability. It is also used in the development of peptide-based drugs and inhibitors.

Medicine: The compound has potential applications in drug development, particularly in designing peptide-based therapeutics. It is used to create peptide analogs that can mimic or inhibit biological processes.

Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs. It is also used in the development of diagnostic tools and assays.

Mechanism of Action

The mechanism of action of S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine involves its interaction with specific molecular targets. The protective groups allow for selective reactions at the cysteine and leucine residues. The compound can form disulfide bonds, which are crucial for protein folding and stability. The benzyloxycarbonyl group can be removed to expose the active sites of the peptide, allowing it to interact with target proteins and enzymes .

Comparison with Similar Compounds

Uniqueness: S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine is unique due to its specific combination of cysteine and leucine residues with protective groups. This combination allows for selective reactions and applications in peptide synthesis, making it a valuable tool in research and industry.

Properties

CAS No.

18830-14-3

Molecular Formula

C24H30N2O5S

Molecular Weight

458.6 g/mol

IUPAC Name

2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C24H30N2O5S/c1-17(2)13-20(23(28)29)25-22(27)21(16-32-15-19-11-7-4-8-12-19)26-24(30)31-14-18-9-5-3-6-10-18/h3-12,17,20-21H,13-16H2,1-2H3,(H,25,27)(H,26,30)(H,28,29)

InChI Key

GFHCAHUZQJBAMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CSCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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